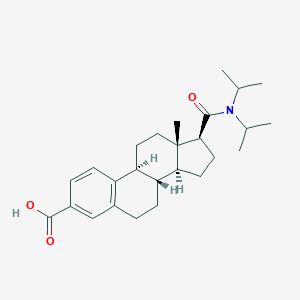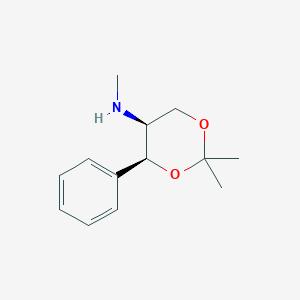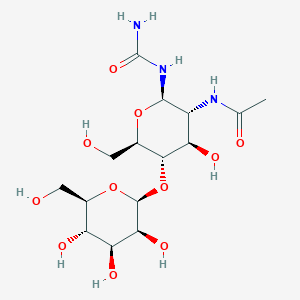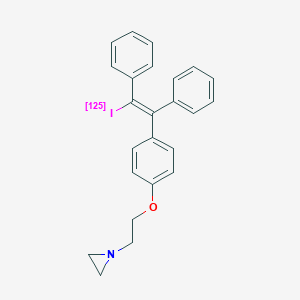
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as Estra-1,3,5(10)-triene-3-carboxylic acid (ETCA), is a synthetic estrogenic compound. It is a potent estrogen receptor agonist, and it has been used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. ETCA is an important tool for studying the effects of estrogen on cellular processes and for developing new treatments for diseases that involve estrogen signaling.
作用機序
ETCA acts as an estrogen receptor agonist, binding to ERα and ERβ and inducing conformational changes that activate downstream signaling pathways. The binding of ETCA to ERα and ERβ results in the activation of transcription factors that regulate gene expression. This leads to changes in the expression of genes involved in cellular processes such as cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
ETCA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the proliferation of breast cancer cells, and it has been implicated in the development of breast cancer. ETCA has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, ETCA has been shown to have cardiovascular protective effects, reducing the risk of cardiovascular disease.
実験室実験の利点と制限
One advantage of using ETCA in lab experiments is its potency as an estrogen receptor agonist. ETCA has a high affinity for ERα and ERβ, and it can activate downstream signaling pathways at low concentrations. This makes it a useful tool for investigating the mechanisms of estrogen receptor signaling pathways. One limitation of using ETCA in lab experiments is its potential toxicity. ETCA has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.
将来の方向性
There are many future directions for research involving ETCA. One area of interest is the development of new treatments for diseases that involve estrogen signaling. ETCA has been shown to have potential therapeutic effects for breast cancer, osteoporosis, and cardiovascular disease, and further research is needed to explore these potential applications. Another area of interest is the development of new synthetic estrogenic compounds that are more potent and selective than ETCA. These compounds could be used to investigate the mechanisms of estrogen receptor signaling pathways and to develop new treatments for diseases that involve estrogen signaling.
合成法
ETCA can be synthesized by several methods, including the reaction of estrone with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of estradiol with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with trifluoroacetic acid to remove the protective group and obtain ETCA.
科学的研究の応用
ETCA has been widely used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. It has been shown to activate estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in a dose-dependent manner. ETCA has also been used to study the effects of estrogen on cellular processes such as cell proliferation, apoptosis, and differentiation. Additionally, ETCA has been used to develop new treatments for diseases that involve estrogen signaling, such as breast cancer, osteoporosis, and cardiovascular disease.
特性
CAS番号 |
124650-99-3 |
|---|---|
製品名 |
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid |
分子式 |
C26H37NO3 |
分子量 |
411.6 g/mol |
IUPAC名 |
(8S,9S,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C26H37NO3/c1-15(2)27(16(3)4)24(28)23-11-10-22-21-9-6-17-14-18(25(29)30)7-8-19(17)20(21)12-13-26(22,23)5/h7-8,14-16,20-23H,6,9-13H2,1-5H3,(H,29,30)/t20-,21-,22+,23-,26+/m1/s1 |
InChIキー |
VXKTZBKORWNMBL-OPMJLWCUSA-N |
異性体SMILES |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)C(=O)O)C |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
同義語 |
17-(N,N-diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid 17-DCETCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)




![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)



